Cdk8-IN-6 Binding Affinity (Kd) Compared to CDK8-IN-7
Cdk8-IN-6 (compound 9) binds to CDK8 with a Kd of 13 nM . This is a 3.7-fold lower binding affinity compared to the structurally related analog CDK8-IN-7 (compound 12), which has a reported Kd of 3.5 nM for CDK8 . This difference in binding affinity is a key differentiator for experimental design, as it impacts the required working concentration and potential off-target effects.
| Evidence Dimension | Binding Affinity (Kd) to CDK8 |
|---|---|
| Target Compound Data | Kd = 13 nM |
| Comparator Or Baseline | CDK8-IN-7 (Compound 12): Kd = 3.5 nM |
| Quantified Difference | 3.7-fold lower binding affinity (Cdk8-IN-6 is less potent) |
| Conditions | In vitro kinase binding assay (Kd determination) |
Why This Matters
This quantitative difference in binding affinity directly impacts the concentration required for cellular assays and allows researchers to select the appropriate tool compound based on the desired potency for their specific experimental system.
